molecular formula C7H9N3O B2356773 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1849407-91-5

1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B2356773
CAS RN: 1849407-91-5
M. Wt: 151.169
InChI Key: JHAVGSJOKWLAOV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the kinetics and mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability and reactivity are also important .

Scientific Research Applications

1. Synthesis of Novel Chemical Compounds

1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is used in the synthesis of various novel chemical compounds. For instance, Kumaravel and Vasuki (2009) described the creation of a combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives using a catalyst-free reaction in water (Kumaravel & Vasuki, 2009).

2. Corrosion Inhibition

Research by Yadav et al. (2016) indicates that derivatives of pyrazole-4-carbonitrile, such as pyranopyrazole derivatives, have been studied for their effectiveness in inhibiting corrosion in metal surfaces, particularly in HCl solutions (Yadav et al., 2016).

3. Organic Chemistry and Drug Development

Studies by Khalifa et al. (2017) and others have focused on the synthesis of new chemical structures using this compound. These structures are often precursors or key intermediates in organic synthesis and drug development (Khalifa et al., 2017).

4. Antimicrobial and Pharmacological Studies

Compounds synthesized from this compound have been evaluated for their antimicrobial and pharmacological properties. Puthran et al. (2019), for example, synthesized novel Schiff bases using derivatives of pyrazole-4-carbonitrile and assessed their antimicrobial activities (Puthran et al., 2019).

Mechanism of Action

The mechanism of action is typically used to describe how a bioactive compound exerts its effects. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information .

properties

IUPAC Name

1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVGSJOKWLAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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